molecular formula C7H4ClNO2 B2594581 2-chloro-5H,7H-furo[3,4-b]pyridin-7-one CAS No. 1352886-74-8

2-chloro-5H,7H-furo[3,4-b]pyridin-7-one

Cat. No.: B2594581
CAS No.: 1352886-74-8
M. Wt: 169.56
InChI Key: XJBMTYQPPVEEFN-UHFFFAOYSA-N
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Description

2-Chloro-5H,7H-furo[3,4-b]pyridin-7-one (CAS: 2445786-03-6) is a heterocyclic compound with a fused furan-pyridine backbone and a chlorine substituent at position 2. Its molecular formula is C₇H₄ClNO₂, and it has a molecular weight of 183.59 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of bioactive molecules.

Properties

IUPAC Name

2-chloro-5H-furo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-5-2-1-4-3-11-7(10)6(4)9-5/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBMTYQPPVEEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Chlorinated Analog: 5H,7H-Furo[3,4-b]pyridin-7-one

Key Differences :

  • Structure : Lacks the chlorine substituent at position 2.
  • Molecular Formula: C₇H₅NO₂ (vs. C₇H₄ClNO₂ for the chlorinated derivative).
  • Molecular Weight : 135.12 g/mol (vs. 183.59 g/mol) .
  • Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions.
  • Applications : Used as a small-molecule scaffold for drug discovery, similar to its chlorinated counterpart .
Table 1: Physicochemical Comparison
Property 2-Chloro-5H,7H-furo[3,4-b]pyridin-7-one 5H,7H-Furo[3,4-b]pyridin-7-one
CAS Number 2445786-03-6 4733-69-1
Molecular Weight 183.59 g/mol 135.12 g/mol
Purity (Commercial) ≥95% ≥95%
Predicted Collision Cross Section (Ų) 129.7 (M+H⁺) Not reported

Pyrrolo[3,4-b]pyridine Derivatives

Example : 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Structure : Replaces the furan oxygen with a pyrrole nitrogen, altering electronic properties.
  • Molecular Formula: C₇H₅ClN₂O (vs. C₇H₄ClNO₂ for the furopyridinone) .
  • Molecular Weight : 168.58 g/mol (lighter due to fewer oxygen atoms).
Table 2: Heteroatom Influence on Properties
Compound Heteroatoms Molecular Weight Key Applications
This compound O, N 183.59 g/mol Electrophilic substitutions
2-Chloro-pyrrolo[3,4-b]pyridin-5-one N, N 168.58 g/mol Kinase inhibitors

Furocoumarins and Coumarins

Example : Psoralens (7H-furo[3,2-g][1]benzopyran-7-one)

  • Structure: Benzopyranone fused with furan (vs. pyridine-furan fusion in the target compound).
  • Bioactivity : Exhibits anti-tumoral, anti-viral, and photosensitizing properties .
  • Key Difference: The benzopyranone core in coumarins enables π-π stacking interactions, absent in furopyridinones.

Chlorinated Derivatives with Alternative Functional Groups

Example : 2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile

  • Structure : Substitutes the ketone oxygen with a nitrile group at position 3.
  • Molecular Formula: C₇H₃ClN₂O (vs. C₇H₄ClNO₂).
Table 3: Functional Group Impact
Compound Functional Group Predicted CCS (M+H⁺, Ų)
This compound Ketone 129.7
2-Chloro-furopyridine-3-carbonitrile Nitrile 134.6

Analytical and Spectroscopic Differences

Collision cross-section (CCS) data from ion mobility spectrometry highlights structural rigidity:

  • This compound : CCS = 129.7 Ų (M+H⁺) .
  • 2-Chloro-3-carbonitrile analog : Higher CCS (134.6 Ų) due to the linear nitrile group increasing molecular surface area .

Biological Activity

2-Chloro-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C7H2ClN1O3C_7H_2ClN_1O_3. The compound features a furo[3,4-b]pyridine core structure, which is significant for its biological interactions. The presence of the chlorine atom and the carbonyl groups contributes to its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been proposed that this compound can modulate various biochemical pathways by binding to molecular targets. The exact mechanism may vary depending on the biological context in which it is applied.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells in vitro. Notably, it has shown activity against human tumor cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of furo[3,4-b]pyridine compounds, including this compound. The results highlighted a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on different cancer cell lines. The compound was tested against several human cancer cell lines using MTT assays to determine cell viability. Results indicated that at a concentration of 10 µM, there was a significant reduction in cell viability (approximately 70% inhibition) in both HeLa and HCT116 cells .

Data Table: Biological Activities Summary

Activity Type Target Organism/Cell Line IC50/Effective Concentration Reference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerHeLa (cervical cancer)10 µM
AnticancerHCT116 (colon cancer)10 µM

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